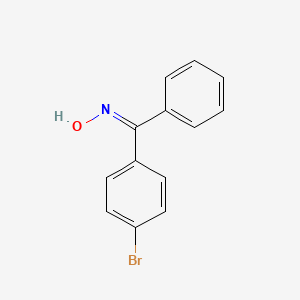![molecular formula C19H19ClN6O B5537160 4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537160.png)
4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves multi-step reactions that start with the formation of the core pyrimidine or pyrazole ring followed by various substitution reactions to introduce different functional groups. For instance, compounds similar to the one have been synthesized through the condensation of amino-pyrazoles with triazinyl derivatives under different reaction conditions, leading to a variety of pyrazolopyrimidine and pyrazolopyridine derivatives (Harb, Abbas, & Mostafa, 2005).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives, including the one of interest, is characterized by the fusion of pyrazole and pyrimidine rings. This fused ring system contributes to the compound's planarity and rigidity, which might influence its electronic distribution and interaction with biological targets. X-ray crystallography and computational modeling are common techniques used to analyze such molecular structures, providing insights into the compound's conformation and potential binding modes (Bhat et al., 1981).
科学的研究の応用
Medicinal Chemistry and Drug Discovery
Pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocycle in drug discovery, demonstrating a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies have garnered significant attention, leading to the development of various lead compounds for different disease targets. The flexibility of this scaffold allows for extensive exploration by medicinal chemists to develop potential drug candidates, showcasing the importance of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry (Cherukupalli et al., 2017).
Catalysis and Synthesis
The pyranopyrimidine core is a key precursor for the medicinal and pharmaceutical industries, attributed to its wider synthetic applications and bioavailability. Among its isomers, 5H-pyrano[2,3-d]pyrimidine scaffolds are noted for their applicability in various domains. Recent investigations have focused on synthesizing substituted derivatives through multi-component reactions using diverse hybrid catalysts. This highlights the role of 5H-pyrano[2,3-d]pyrimidine scaffolds in facilitating the development of lead molecules through innovative catalytic applications (Parmar et al., 2023).
Optoelectronic Materials
Quinazolines and pyrimidines, as part of π-extended conjugated systems, are of significant value for creating novel optoelectronic materials. The integration of quinazoline and pyrimidine fragments into such systems has led to the development of materials suitable for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. This area of research showcases the potential of functionalized quinazolines and pyrimidines in advancing optoelectronic applications, demonstrating the diverse utility of these heterocyclic compounds (Lipunova et al., 2018).
将来の方向性
Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as its potential biological activities. Given the presence of several functional groups and rings that are often found in biologically active compounds, it could be of interest in the development of new drugs or other chemical products .
特性
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c20-16-4-2-15(3-5-16)12-19(27)25-10-8-24(9-11-25)17-13-18(22-14-21-17)26-7-1-6-23-26/h1-7,13-14H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGFKUUJBIXNSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)
![3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5537086.png)
![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)
![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)
![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)

![2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-(2-furylmethyl)acetamide](/img/structure/B5537128.png)

![4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5537141.png)
![N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5537143.png)
![8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537151.png)
![2-ethyl-8-{[4-(trifluoromethyl)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5537168.png)
![(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5537173.png)
![3-{5-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5537183.png)